Isotaxiresinol

Vue d'ensemble

Description

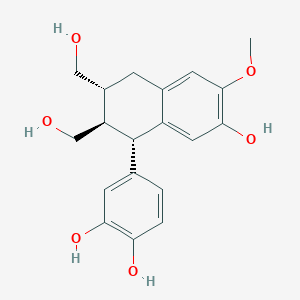

Isotaxiresinol is a lignan, a type of organic compound found in a variety of plants. It consists of 1,2,3,4-tetrahydronaphthalene substituted by a hydroxy group at position 7, hydroxymethyl groups at positions 2 and 3, a methoxy group at position 6, and a 3,4-dihydroxyphenyl group at position 1 . It has been isolated from Taxus yunnanensis .

Molecular Structure Analysis

Isotaxiresinol has a molecular formula of C19H22O6 . Its structure includes a 1,2,3,4-tetrahydronaphthalene core, which is substituted by a hydroxy group, hydroxymethyl groups, a methoxy group, and a 3,4-dihydroxyphenyl group .Physical And Chemical Properties Analysis

Isotaxiresinol has a molecular weight of 346.4 g/mol . It is a lignan, a pentol, a polyphenol, and a primary alcohol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Application in Medical Field

Specific Scientific Field

Summary of the Application

Isotaxiresinol, a major lignan, is isolated from the wood of Taxus yunnanensis . It has been found to block the production of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) by activating macrophages . It can also directly inhibit the apoptosis induced by TNF-α, thereby inhibiting hepatocyte apoptosis, and preventing liver damage induced by D-galactosamine (d-GalN)/lipopolysaccharide (LPS) . In the medical field, it is an effective drug for the prevention and treatment of osteoporosis .

Methods of Application or Experimental Procedures

The analysis of Isotaxiresinol is challenging due to its trace concentration and the complexity of plant extracts . However, the emergence of liquid chromatography/mass selective detector (LC/MSD), high-sensitivity tandem mass spectrometry (LC-MS / MS), high performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), gas chromatography (GC), Fourier Transform Infrared Spectrometry (FTIR), can solve some issues related to element analysis .

Results or Outcomes

The use of Isotaxiresinol in the medical field has shown promising results in the prevention and treatment of osteoporosis . It has also been found to inhibit hepatocyte apoptosis, thereby preventing liver damage .

Application in Crop Improvement

Specific Scientific Field

Summary of the Application

Isotaxiresinol analysis can be used to improve the understanding of the metabolism of plant Isotaxiresinol . This can lead to crop improvement .

Methods of Application or Experimental Procedures

The same analytical methods mentioned in the medical field application are used here .

Results or Outcomes

The use of Isotaxiresinol analysis in agriculture can lead to crop improvement .

Application as a Metabolic Marker

Specific Scientific Field

Summary of the Application

Isotaxiresinol can be used as a metabolic marker for identifying male and female Taxus yunnanensis seedlings .

Methods of Application or Experimental Procedures

The specific methods of application are not detailed in the source . However, it’s likely that similar analytical methods mentioned in the previous applications are used here.

Results or Outcomes

The use of Isotaxiresinol as a metabolic marker can help in the identification of male and female Taxus yunnanensis seedlings .

Application in Drug Assessment

Specific Scientific Field

Summary of the Application

Isotaxiresinol analysis can be used to assess the effectiveness of drugs .

Methods of Application or Experimental Procedures

The same analytical methods mentioned in the previous applications are used here .

Results or Outcomes

The use of Isotaxiresinol analysis in pharmacology can lead to improved drug effectiveness assessment .

Application in Biochemical Research

Specific Scientific Field

Summary of the Application

Isotaxiresinol, like other isotopes, can be used in biochemical research to do certain jobs better, easier, quicker, more simply, or more cheaply than any other method . In some cases, the job could not be done at all without the use of isotopes .

Results or Outcomes

The use of Isotaxiresinol in biochemical research can lead to improved understanding and efficiency in various biochemical processes .

Application in Metabolic Research

Specific Scientific Field

Summary of the Application

Isotaxiresinol analysis can be used to improve the understanding of the metabolism of plant Isotaxiresinol . This can lead to advancements in metabolic research .

Results or Outcomes

The use of Isotaxiresinol analysis in metabolomics can lead to improved understanding of plant metabolism .

Safety And Hazards

The safety data sheet for Isotaxiresinol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers One relevant paper titled “In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis” was found . This paper investigates the effect of Isotaxiresinol on bone loss, serum biochemical markers for bone remodeling, and more .

Propriétés

IUPAC Name |

4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVRVYXAHDDLB-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346133 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotaxiresinol | |

CAS RN |

26194-57-0 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

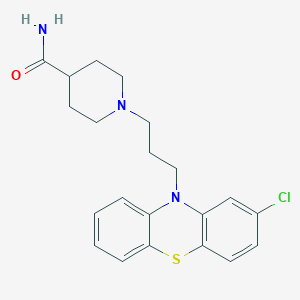

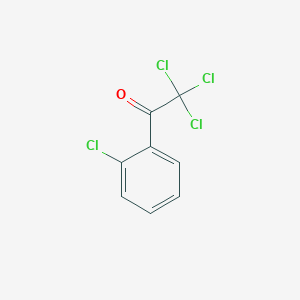

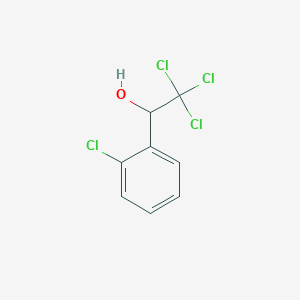

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

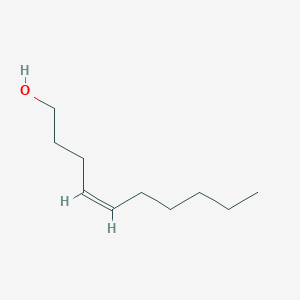

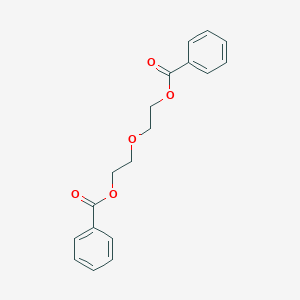

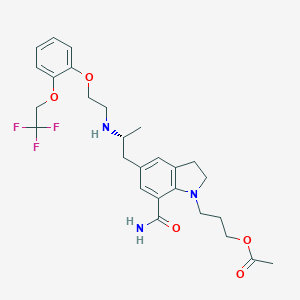

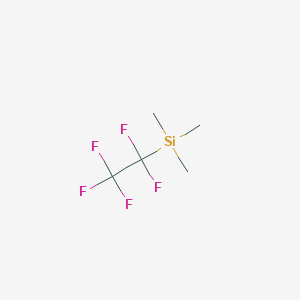

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)